Cas no 42245-42-1 (Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate)

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
- trans-3-[4-Methoxyphenyl]glycidic acid methyl ester
- Methyl 3-(4-methoxyphenyl)glycidate
- Methyl Trans-3-(4-Methoxyphenyl)Glycidate
- (+-)-3-(4-Methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-on
- (+-)-3-(4-methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-one
- (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propanoic acid methyl ester
- 2,3-Dihydro-3-(4-methoxyphenyl)-naphtho< 2,1-b> pyran-1-on
- 3-(4-methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-o
- 3-(4-Methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-on
- 4'-methoxy-5,6-benzoflavanone
- CTK0J1909
- methyl 3-(4'-methoxyphenyl)glycidate
- Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate
- METHYL (2R,3S)-2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE
- (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
- DTXSID90885863
- 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
- trans-3-[4-Methoxyphenyl]glycidicacidmethylester
- 105560-93-8
- Methyl 3-(p-methoxyphenyl)oxirane-2-carboxylate
- FT-0639778
- BCP11387
- SCHEMBL3201276
- 3-(-Methoxyphenyl)glycidic acid methylester
- 42245-42-1
- methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate;(2R,3S)-Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
- Methyl2,3-epoxy-3-(4-methoxyphenyl)propionate
- W-110969
- A801267
- Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionate
- Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate
- Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
- methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
- NS00007650
- AKOS005207171
- 96125-49-4
- SB46431
- FT-0642601
- EINECS 255-735-1
- DB-010796
- methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
- DB-050881
- CVZUMGUZDAWOGA-UHFFFAOYSA-N
-
- MDL: MFCD00012316
- インチ: 1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3
- InChIKey: CVZUMGUZDAWOGA-ZJUUUORDSA-N
- SMILES: COC1=CC=C(C=C1)C2C(C(=O)OC)O2
計算された属性
- 精确分子量: 208.07356
- 同位素质量: 208.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 48.1
- Surface Charge: 0
じっけんとくせい
- Color/Form: 使用できません
- ゆうかいてん: 69-71 °C (lit.)
- PSA: 48.06
- Solubility: 使用できません
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
-
危険物標識:
- Risk Phrases:36/37/38
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 297984-5G |
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
42245-42-1 | 97% | 5G |
¥1041.34 | 2022-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1833556-5g |
Methyl 3-(4-Methoxyphenyl)Oxirane-2-carboxylate |
42245-42-1 | 5g |
¥3170.00 | 2024-05-14 | ||
A2B Chem LLC | AI50219-5g |
METHYL 3-(4-METHOXYPHENYL)OXIRANE-2-CARBOXYLATE |
42245-42-1 | 97% | 5g |
$433.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1833556-1g |
Methyl 3-(4-Methoxyphenyl)Oxirane-2-carboxylate |
42245-42-1 | 1g |
¥1803.00 | 2024-05-14 |
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylateに関する追加情報
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS No. 42245-42-1): A Comprehensive Overview
The compound Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, identified by the CAS registry number 42245-42-1, is a significant organic compound with a diverse range of applications in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines an oxirane (epoxide) ring with a methoxy-substituted phenyl group and a methyl ester moiety. The combination of these functional groups makes it a versatile building block in modern chemical research.
Recent advancements in synthetic chemistry have highlighted the importance of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate as a key intermediate in the construction of complex molecules. Its epoxide functionality, in particular, has been exploited in various ring-opening reactions to generate valuable products with high stereochemical control. For instance, studies published in the *Journal of Organic Chemistry* have demonstrated its utility in the synthesis of bioactive compounds, where the epoxide serves as a site for nucleophilic attack by amino acids or other nucleophiles.
The methoxyphenyl group attached to the oxirane ring introduces additional electronic and steric effects that enhance the compound's reactivity and selectivity in various reactions. This feature has been leveraged in the development of novel materials, such as polymers and coatings, where controlled reactivity is crucial for achieving desired properties. Moreover, the methyl ester group provides solubility advantages, making it easier to handle and process in large-scale manufacturing.
From a structural perspective, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate exhibits a rigid and planar conformation due to the aromaticity of the phenyl ring and the strained nature of the epoxide ring. This structural rigidity contributes to its stability under mild reaction conditions while maintaining reactivity under controlled conditions. Researchers have also explored its potential as a precursor for constructing heterocyclic compounds, which are highly valued in medicinal chemistry for their ability to modulate biological activities.
In terms of synthesis, several efficient routes have been developed to prepare Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. One common approach involves the epoxidation of an appropriately substituted allyl ester using peracids or other oxidizing agents. This method ensures high yields and excellent regioselectivity, making it suitable for both academic and industrial applications. Additionally, advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched derivatives, which are valuable for exploring stereochemical effects in biological systems.
The applications of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate extend beyond traditional organic synthesis into emerging areas such as drug delivery systems and nanotechnology. For example, its ability to undergo controlled polymerization has led to its use in creating stimuli-responsive materials that can release drugs in response to environmental changes like pH or temperature. Furthermore, its compatibility with green chemistry principles has positioned it as a sustainable alternative to more hazardous reagents.
Recent studies have also focused on understanding the biodegradation pathways of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, particularly in aquatic environments. These investigations are crucial for assessing its environmental impact and ensuring its safe use in industrial processes. Findings published in *Environmental Science & Technology* suggest that the compound undergoes rapid hydrolysis under acidic or basic conditions, leading to the formation of less toxic byproducts.
In conclusion, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS No. 42245-42-1) stands out as a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with its versatile reactivity and compatibility with modern synthetic methods, continues to drive innovation in both academic research and industrial applications. As research progresses, this compound is expected to play an increasingly important role in advancing our understanding of complex chemical systems and their practical applications.
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